molecular formula C23H19NO4 B063502 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid CAS No. 173690-53-4

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid

Cat. No.: B063502
CAS No.: 173690-53-4
M. Wt: 373.4 g/mol
InChI Key: YRZJNRXNEUSRLW-UHFFFAOYSA-N
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Description

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid is a compound with a complex structure, often used in various scientific research applications. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate . The reaction conditions often include an organic solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for its application in research and development .

Chemical Reactions Analysis

Types of Reactions

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, which can then be used in further peptide synthesis .

Scientific Research Applications

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid is widely used in:

Mechanism of Action

The mechanism of action of 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic acid is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This makes it highly valuable in the synthesis of complex peptides and proteins, providing a high degree of control over the synthesis process .

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZJNRXNEUSRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373228
Record name Fmoc-4-aminophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173690-53-4
Record name Fmoc-4-aminophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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